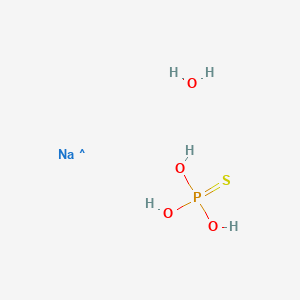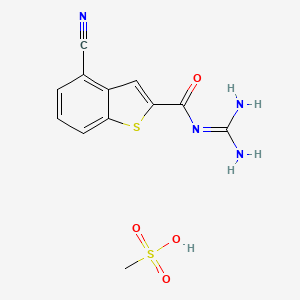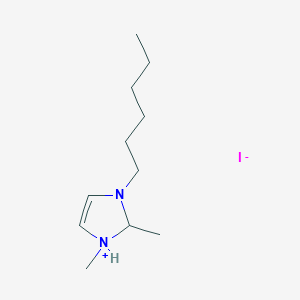
acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one is a compound that combines the properties of acetic acid and a triazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one can be achieved through a multi-step process. One common method involves the reaction of acetic acid with a suitable triazinone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazinone compounds.
Scientific Research Applications
Acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazinone derivatives and acetic acid derivatives. Examples are:
Indole-3-acetic acid: A plant hormone with similar structural features.
S-pregabalin: A compound with a similar amine group.
Uniqueness
What sets acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one apart is its unique combination of acetic acid and triazinone properties, which confer a distinct set of chemical and biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11N5O3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
acetic acid;6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h2H,1,5H2,(H2,6,7,10);1H3,(H,3,4) |
InChI Key |
YEYVRASGDLTZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C1C(=O)NC(=N)N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)





